

Application Notes and Protocols for Biotinylated Probes in Northern Blotting

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Compound of Interest		
Compound Name:	Biotin-probe 1	
Cat. No.:	B12425572	Get Quote

Introduction

Northern blotting is a cornerstone technique in molecular biology for the detection and size characterization of specific RNA molecules within a complex sample. While traditionally reliant on hazardous radioactive probes, non-radioactive methods employing biotin-labeled probes have become a widely adopted, safer, and highly sensitive alternative.[1][2][3][4][5] This approach utilizes the high-affinity interaction between biotin and streptavidin, which is typically conjugated to an enzyme such as horseradish peroxidase (HRP) or alkaline phosphatase (AP) for chemiluminescent or colorimetric detection. These application notes provide a comprehensive guide to the use of biotinylated probes in northern blotting, including recommended concentrations, a detailed experimental protocol, and workflow diagrams.

Data Presentation: Recommended Parameters for Biotinylated Probe Northern Blotting

The optimal concentration of a biotinylated probe and other experimental conditions can vary depending on the target RNA abundance, probe length, and detection system. The following table summarizes generally recommended starting concentrations and conditions, which should be optimized for specific experimental contexts.



Parameter	DNA Oligonucleotide Probes	RNA Probes (in vitro transcribed)
Probe Concentration	10 nM - 100 nM	50 ng/mL - 500 ng/mL
Hybridization Temperature	42°C - 50°C	68°C
Hybridization Time	1 hour to overnight	1 hour to overnight
High Stringency Wash	0.1x SSC, 0.1% SDS at 42°C	0.1x SSC, 0.1% SDS at 68°C
Streptavidin Conjugate Dilution	1:5,000 - 1:20,000	1:5,000 - 1:20,000

Experimental Protocol: Northern Blotting with a Biotinylated DNA Oligonucleotide Probe

This protocol outlines the key steps for performing a northern blot experiment using a 5'-biotinylated DNA oligonucleotide probe for chemiluminescent detection.

I. RNA Electrophoresis and Transfer

- Gel Electrophoresis: Separate total RNA (5-20 μ g) or mRNA on a denaturing formaldehydeagarose gel to ensure separation based on size.
- RNA Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) overnight via capillary transfer.
- RNA Crosslinking: After transfer, UV-crosslink the RNA to the membrane to immobilize it.

II. Probe Hybridization

- Pre-hybridization: Place the membrane in a hybridization bottle or bag and pre-hybridize with a suitable hybridization buffer (e.g., ULTRAhyb™-Oligo buffer) for at least 1 hour at 42°C in a hybridization oven. This step blocks non-specific binding sites on the membrane.
- Hybridization: Dilute the biotinylated DNA oligonucleotide probe in fresh, pre-warmed hybridization buffer to the desired final concentration (e.g., 10-100 nM).



- Remove the pre-hybridization solution and add the probe-containing hybridization solution to the membrane.
- Incubate overnight at 42°C with constant rotation. Shorter hybridization times can be tested for abundant targets.

III. Post-Hybridization Washes

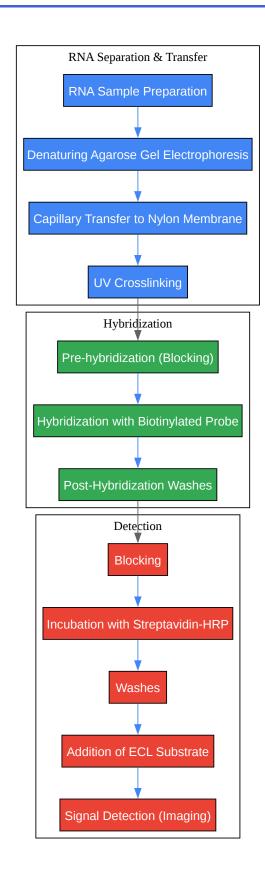
- Low Stringency Wash: Following hybridization, remove the probe solution (which can be saved and reused). Wash the membrane twice with a low stringency wash buffer (e.g., 2x SSC, 0.1% SDS) for 5-15 minutes each at room temperature.
- High Stringency Wash: Perform two washes with a high stringency wash buffer (e.g., 0.1x SSC, 0.1% SDS) for 15 minutes each at the hybridization temperature (42°C). These washes remove non-specifically bound probe.

IV. Chemiluminescent Detection

- Blocking: Rinse the membrane in a blocking buffer (e.g., PBS with 0.1% Tween-20 and a blocking agent like BSA or non-fat dry milk) for 30-60 minutes at room temperature.
- Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer (e.g., 1:10,000) for 30-60 minutes at room temperature with gentle agitation.
- Washing: Wash the membrane multiple times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound streptavidin-HRP conjugate. A common scheme is three washes of 15 minutes each.
- Signal Development: Incubate the membrane with an enhanced chemiluminescent (ECL) substrate for the time specified by the manufacturer (typically 1-5 minutes).
- Imaging: Immediately image the membrane using a CCD camera-based imaging system or by exposing it to X-ray film.

Visualizations

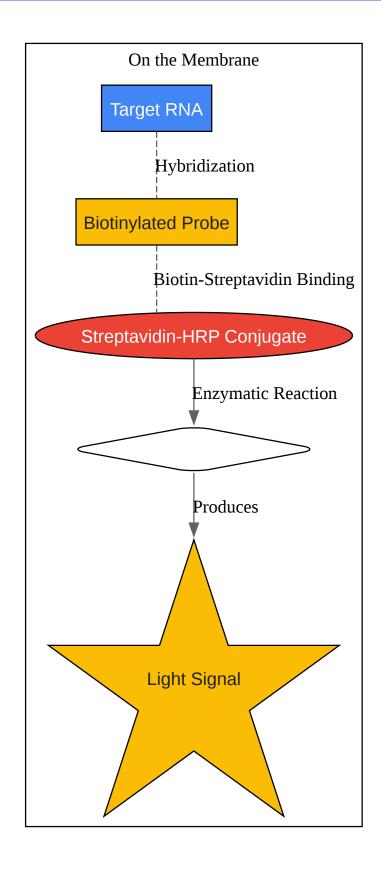




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Caption: Workflow of a Northern Blot experiment using a biotinylated probe.





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Caption: Principle of chemiluminescent detection in a biotin-based Northern Blot.



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